3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine
Description
3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine is a heterocyclic compound featuring a pyridine ring linked via a methyl group to a 1,2,4-oxadiazole scaffold substituted at position 3 with an oxan-4-yl (tetrahydropyran-4-yl) group.
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
3-(oxan-4-yl)-5-(pyridin-3-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H15N3O2/c1-2-10(9-14-5-1)8-12-15-13(16-18-12)11-3-6-17-7-4-11/h1-2,5,9,11H,3-4,6-8H2 |
InChI Key |
FPEMXAFAJTYMMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions . The oxane group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form oxadiazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides, enhancing the compound’s stability and binding affinity to biological targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following compounds share core structural motifs with 3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine but differ in substituents or heterocyclic components:
Physicochemical and Pharmacokinetic Properties
- Solubility : The oxan-4-yl group in the target compound likely improves aqueous solubility compared to piperidin-4-yl () due to the oxygen atom’s polarity. However, trifluoromethylphenyl derivatives () exhibit higher lipophilicity, favoring membrane penetration .
- Melting Points : Piperidin-4-yl analogs (e.g., CAS 849925-01-5) melt at 80–83°C, while methyl-substituted oxadiazoles () have lower melting points due to reduced molecular symmetry .
- Metabolic Stability : Halogenated or trifluoromethyl groups () resist oxidative metabolism, whereas oxan-4-yl may undergo ring-opening reactions in vivo .
Biological Activity
3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an oxadiazole moiety and a pyridine ring. The molecular formula is with a molecular weight of approximately 245.28 g/mol. Its CAS number is 2060047-13-2.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. Specifically, studies have shown that this compound demonstrates activity against various bacterial strains.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory effect |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Effective antifungal |
The compound's mechanism of action may involve disruption of microbial cell walls or interference with metabolic pathways essential for growth.
Anticancer Potential
Recent studies have explored the potential of oxadiazole derivatives as anticancer agents. One notable study highlighted the agonistic activity of similar compounds on human caseinolytic protease P (HsClpP), which is implicated in mitochondrial homeostasis and apoptosis in cancer cells.
Case Study:
A derivative exhibited an IC50 value of 3.1 μM against hepatocellular carcinoma (HCC) cells, indicating potent anticancer activity. The mechanism involved the degradation of respiratory chain complex subunits, leading to apoptosis in HCC cells .
Pharmacokinetics and Metabolism
Pharmacokinetic studies are crucial for understanding the bioavailability and metabolism of this compound. Research on similar compounds has shown that they undergo significant biotransformation, resulting in various metabolites that may retain or enhance biological activity.
Metabolite Identification:
Using HPLC-MS/MS techniques, metabolites such as N-hydroxy derivatives have been identified in biological samples post-administration. This suggests that the compound may have a complex metabolic profile affecting its overall efficacy and safety .
Safety and Toxicology
The safety profile of this compound is essential for its therapeutic application. Preliminary toxicity assessments indicate that while some derivatives exhibit low toxicity at therapeutic doses, comprehensive toxicological evaluations are necessary to establish safety margins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
